Dodeca-valinomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

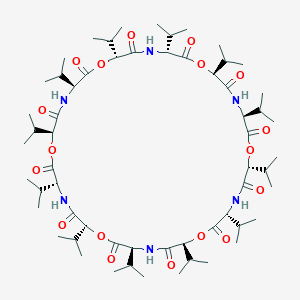

Dodeca-valinomycin, also known as this compound, is a useful research compound. Its molecular formula is C60H102N6O18 and its molecular weight is 1195.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Applications

1.1 Antimicrobial Properties

Dodeca-valinomycin exhibits notable antibacterial and antifungal activities. It has been shown to effectively inhibit the growth of several pathogenic microorganisms, including Mycobacterium tuberculosis and various fungi such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these organisms have been documented as follows:

| Microorganism | MIC (μg/disk) |

|---|---|

| Mycobacterium tuberculosis | 0.39–0.78 |

| Candida albicans | 50–100 |

| Cryptococcus neoformans | 0.39–0.78 |

These findings suggest that this compound could be a potent candidate for developing new antimicrobial agents, particularly in combating drug-resistant strains of bacteria and fungi .

1.2 Antiviral Activity

Research has indicated that this compound may also possess antiviral properties. It was identified as a potent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) in infected Vero E6 cells, demonstrating a significant reduction in viral titers . This suggests potential therapeutic applications in treating viral infections.

Physiological Applications

2.1 Ion Transport Mechanism

This compound functions primarily as a potassium ionophore, facilitating the selective transport of potassium ions across lipid membranes. This property is crucial for maintaining cellular homeostasis and is leveraged in various experimental setups to manipulate membrane potentials .

| Parameter | Value |

|---|---|

| Stability constant (K) | ~100,000 |

| Ion selectivity | K⁺ > Na⁺ |

The ability to selectively transport potassium ions makes this compound invaluable in studies involving membrane vesicles and cellular signaling pathways .

Environmental Applications

3.1 Soil Science

In environmental science, this compound has been utilized to study potassium dynamics in soil systems. Its application helps researchers understand how potassium ions interact with soil particles and their bioavailability to plants .

3.2 Electrochemical Sensors

This compound is also employed in the development of potassium-selective electrodes due to its high selectivity for potassium ions over sodium ions. This application is crucial for monitoring potassium levels in various environmental samples, including water and soil .

Case Studies

4.1 Study on Antifungal Efficacy

A recent study investigated the antifungal efficacy of this compound against various plant pathogens, including Phytophthora capsici. Results indicated that this compound exhibited an IC50 of 15.9 μg/mL against this devastating pathogen, highlighting its potential use in agricultural applications .

4.2 Mechanistic Insights into Ion Transport

Another significant study focused on the mechanistic insights of this compound's action on mitochondrial membranes. The research demonstrated that this compound could induce cytochrome c release from mitochondria without triggering permeability transition, suggesting its role in apoptosis regulation .

Propriétés

Numéro CAS |

13507-80-7 |

|---|---|

Formule moléculaire |

C60H102N6O18 |

Poids moléculaire |

1195.5 g/mol |

Nom IUPAC |

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-3,6,9,12,15,18,21,24,27,30,33,36-dodeca(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |

InChI |

InChI=1S/C60H102N6O18/c1-25(2)37-55(73)79-44(32(15)16)50(68)62-39(27(5)6)57(75)81-46(34(19)20)52(70)64-41(29(9)10)59(77)83-48(36(23)24)54(72)66-42(30(11)12)60(78)84-47(35(21)22)53(71)65-40(28(7)8)58(76)82-45(33(17)18)51(69)63-38(26(3)4)56(74)80-43(31(13)14)49(67)61-37/h25-48H,1-24H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72)/t37-,38+,39+,40-,41-,42+,43-,44+,45+,46-,47-,48+ |

Clé InChI |

GJZHKZVXVJEVDQ-MKGXFTDSSA-N |

SMILES |

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |

SMILES isomérique |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |

SMILES canonique |

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |

Synonymes |

cyclo(D-Val-Hyi-Val-D-Hyi)3 cyclo(valyl-hydroxyisovaleryl-valyl-hydroxyisovaleryl)3 dodeca-valinomycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.